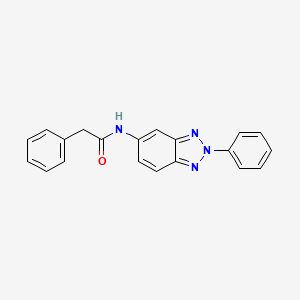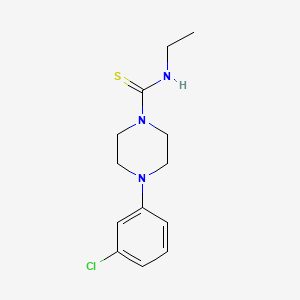![molecular formula C18H19Cl2NO4 B5694455 3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5694455.png)
3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide, also known as AG-490, is a synthetic compound that has been widely used in scientific research due to its ability to inhibit certain cellular signaling pathways.
作用機序
3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide exerts its inhibitory effect on the JAK/STAT pathway by selectively targeting the JAK2 kinase. This kinase plays a critical role in the activation of the STAT transcription factors, which regulate gene expression downstream of cytokine and growth factor receptors. 3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide binds to the ATP-binding site of JAK2, thereby preventing its activation and subsequent phosphorylation of the STAT proteins.
Biochemical and Physiological Effects:
The inhibition of the JAK/STAT pathway by 3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide induces cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In addition, 3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are implicated in the pathogenesis of autoimmune and inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of 3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide is its high potency and selectivity for JAK2 kinase inhibition. This allows for the specific targeting of the JAK/STAT pathway without affecting other cellular signaling pathways. However, one of the limitations of 3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide is its low solubility in water, which can limit its use in certain experimental settings. Additionally, the use of 3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide in in vivo studies can be challenging due to its poor bioavailability and rapid metabolism.
将来の方向性
3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide has shown great promise as a potential therapeutic agent for various diseases, including cancer and autoimmune disorders. However, further research is needed to fully elucidate its mechanism of action and potential side effects. In addition, the development of more potent and selective JAK2 inhibitors could lead to the development of more effective treatments for these diseases. Finally, the use of 3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide in combination with other targeted therapies could provide a synergistic effect and improve the overall efficacy of these treatments.
合成法
The synthesis of 3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,4-dimethoxyphenethylamine. The resulting amide is then subjected to a series of reactions with dichloroethane, sodium hydroxide, and hydrochloric acid to yield the final product.
科学的研究の応用
3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide has been extensively used in scientific research as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and survival. Dysregulation of the JAK/STAT pathway has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
特性
IUPAC Name |
3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-23-14-7-4-11(10-15(14)24-2)8-9-21-18(22)16-12(19)5-6-13(20)17(16)25-3/h4-7,10H,8-9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNSFDORLFLAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2OC)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-nitrophenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5694376.png)
![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5694381.png)
![ethyl (2-imino-3-{[(5-nitro-2-furyl)methylene]amino}-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride](/img/structure/B5694395.png)


![{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile](/img/structure/B5694415.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5694430.png)






